2-[4-(Dibromomethyl)phenyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWNQZNXYWCFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Dibromomethyl Phenyl Benzoic Acid
Retrosynthetic Analysis of 2-[4-(Dibromomethyl)phenyl]benzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection points are the carbon-bromine bonds of the dibromomethyl group and the carbon-carbon bond connecting the two aromatic rings.
The most logical and common disconnection is at the C-Br bonds. This identifies 2-(4-methylphenyl)benzoic acid as the immediate precursor. The transformation from the methyl group to the dibromomethyl group is a standard benzylic bromination reaction.
Retrosynthetic Path:

Further deconstruction of the precursor, 2-(4-methylphenyl)benzoic acid, focuses on the biaryl linkage. This bond can be formed through modern cross-coupling reactions. The most prominent strategy is the Suzuki coupling reaction, which involves the palladium-catalyzed coupling of an aryl-boron compound with an aryl halide. Two potential Suzuki disconnections are:
Path A: Coupling of 2-halobenzoic acid (or its ester) with 4-methylphenylboronic acid.
Path B: Coupling of a 2-boronic acid benzoic acid derivative with a 4-halotoluene.
The synthesis of 2-(4-methylphenyl)benzoic acid and its esters via such cross-coupling reactions is a well-documented process, often favored for its efficiency and functional group tolerance. google.comgoogleapis.comnih.gov
Established Synthetic Routes to this compound
The established routes for synthesizing this compound primarily revolve around the bromination of the benzylic methyl group of 2-(4-methylphenyl)benzoic acid.
Bromination Strategies for Phenyl-Substituted Benzoic Acid Precursors
The key step in the synthesis is the conversion of the methyl group of 2-(4-methylphenyl)benzoic acid into a dibromomethyl group. This is typically achieved through free radical bromination. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). The reaction is initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means. ysu.edu
The general reaction is as follows:

This method is analogous to the bromination of similar structures like 4-methylbenzoic acid (p-toluic acid). ysu.edu For instance, the bromination of 4-(2-formylphenyl)toluene to 4-bromomethyl-2'-formylbiphenyl has been successfully carried out using NBS and dibenzoyl peroxide in a suitable solvent. google.com The success of these reactions provides a strong basis for their application in the synthesis of the title compound. The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride (CCl4) or chlorobenzene (B131634) being traditionally used. ysu.edu
Photobromination Approaches to Dibromomethyl-Substituted Benzoic Acid Derivatives
Photobromination, where light is used to initiate the radical chain reaction, offers an alternative to chemical initiators. This method can provide higher selectivity and milder reaction conditions. The reaction is typically carried out by irradiating a solution of the substrate and the brominating agent (elemental bromine or NBS) with a suitable light source, such as a tungsten lamp. chemicalbook.com
For the synthesis of this compound, this would involve dissolving 2-(4-methylphenyl)benzoic acid and two equivalents of the brominating agent in an inert solvent and exposing the mixture to light until the reaction is complete. The use of photo-initiation has been shown to improve the yield and selectivity of benzylic brominations in complex molecules. gla.ac.uk A procedure for the synthesis of 2-(bromomethyl)benzoic acid from o-toluic acid utilizes bromine in carbon tetrachloride with irradiation from a 200 W tungsten lamp, a method that can be adapted for dibromination by adjusting the stoichiometry. chemicalbook.com
Optimization of Reaction Conditions and Selectivity in Dibromomethyl Formation
Achieving high selectivity for the dibrominated product over mono- or tri-brominated side products is a significant challenge. The optimization of several reaction parameters is key to maximizing the yield of this compound.
Stoichiometry: The molar ratio of the brominating agent to the substrate is the most critical factor. To favor dibromination, approximately two molar equivalents of NBS or bromine should be used. Using a single equivalent will primarily yield the monobrominated product, while a large excess will lead to the formation of the tribromomethyl derivative.
Solvent: The choice of solvent can influence reaction rate and selectivity. Chlorinated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride are common. chemicalbook.comgoogle.com The solvent must be inert to the radical conditions.
Initiator/Initiation: The concentration and type of radical initiator (if used) can affect the reaction rate. For photobromination, the intensity and wavelength of the light source are important parameters.
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to facilitate the radical chain process. ysu.edu
The table below summarizes various conditions used for benzylic bromination of related compounds, which can be adapted for the target synthesis.
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Product | Reference |
|---|---|---|---|---|---|
| p-Toluic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | 4-Bromomethylbenzoic acid | ysu.edu |
| o-Toluic acid | Bromine (Br₂) | 200W Tungsten Lamp | Carbon Tetrachloride | 2-(Bromomethyl)benzoic acid | chemicalbook.com |
| 4-(2-Formylphenyl)toluene | N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide | Dichloromethane | 4-Bromomethyl-2'-formylbiphenyl | google.com |
Novel Synthetic Pathways to this compound
Research into the synthesis of complex organic molecules is continuously evolving, with a push towards more efficient and environmentally friendly methods.
Development of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves several potential improvements over traditional methods.
Solvent Replacement: Traditional solvents for bromination, such as carbon tetrachloride, are toxic and environmentally harmful. A key green objective is to replace them with safer alternatives. Dichloromethane is often used, but research into even more benign solvents is ongoing. google.com
Catalytic Methods: The use of catalysts can reduce the amount of reagents needed and minimize waste. For benzylic bromination, the development of catalytic systems that can replace stoichiometric initiators is an area of interest. For example, using bentonite (B74815) as a catalyst for the bromination of methylated aromatic compounds with bromine in dichloromethane has been reported as a method that can proceed with high selectivity at moderate temperatures (0-30 °C). google.com
By focusing on these principles, future synthetic routes to this compound can become more sustainable and efficient.
Catalytic Approaches for Selective Halogenation
The conversion of the precursor, 2-(4-methylphenyl)benzoic acid or its ester, into the target dibromomethyl compound is achieved through selective benzylic halogenation. This transformation specifically targets the hydrogen atoms of the methyl group due to the stability of the resulting benzylic radical intermediate.
Free-radical bromination is the predominant method for this purpose. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which allows for a controlled, low-concentration supply of bromine radicals. The reaction is initiated by either UV light or a radical initiator, such as azo(bisisobutyronitrile) (AIBN).
The reaction proceeds via a radical chain mechanism. The initiator generates a radical, which then abstracts a hydrogen atom from the methyl group of the 2-(p-tolyl)benzoic acid derivative, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain. The reaction can proceed sequentially to replace both benzylic hydrogens with bromine, yielding the desired dibromomethyl group. libretexts.org While this is a radical-initiated process, it is a highly selective and common strategy in synthesis.
A documented synthesis for a closely related precursor, methyl 4'-(bromomethyl)biphenyl-2-carboxylate, illustrates this approach, which would be followed by a second bromination step to yield the dibromo analog. prepchem.com
Table 1: Representative Conditions for Benzylic Bromination of a Biphenyl (B1667301) Precursor
| Starting Material | Brominating Agent | Initiator | Solvent | Conditions | Product | Reference |
|---|
This table is interactive. Users can sort columns to compare different parameters.
Advanced Coupling Reactions for Aromatic Linkages
The formation of the central carbon-carbon bond linking the two phenyl rings in the this compound backbone is a key synthetic step. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for this purpose.
The Suzuki coupling typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the precursor 2-(4-methylphenyl)benzoic acid, this could involve coupling a derivative of 2-halobenzoic acid (e.g., methyl 2-bromobenzoate) with 4-methylphenylboronic acid.
These reactions are valued for their high tolerance of various functional groups, mild reaction conditions, and high yields. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction efficiency.
Table 2: Generalized Suzuki-Miyaura Coupling for Precursor Synthesis
| Aryl Halide Component | Boronic Acid Component | Palladium Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Methyl 2-bromobenzoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Methyl 2-(p-tolyl)benzoate |
This table is interactive and showcases generalized conditions for the Suzuki coupling reaction.
The resulting ester, methyl 2-(p-tolyl)benzoate, can then be hydrolyzed to 2-(p-tolyl)benzoic acid before the subsequent bromination step, or it can be brominated directly followed by hydrolysis. prepchem.com
Purification and Isolation Techniques for this compound
Following synthesis, a multi-step purification process is essential to isolate this compound from reaction byproducts, unreacted starting materials, and catalysts.
Filtration and Washing: The initial work-up often involves filtering the cooled reaction mixture to collect the crude solid product. ysu.edu This solid is then typically washed with a sequence of solvents. For instance, after a bromination reaction using NBS, the crude product might be washed with water to remove the soluble byproduct, succinimide. A subsequent wash with a non-polar solvent like hexane (B92381) can help remove non-polar impurities. ysu.edu
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds and is widely applied to benzoic acid and its derivatives. alfa-chemistry.comma.edupitt.edu The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. jru.edu.inscribd.com
The general procedure involves:
Dissolving the crude solid in a minimal amount of a suitable hot solvent to create a saturated solution.
If colored impurities are present, activated charcoal may be added to the hot solution to adsorb them, followed by hot gravity filtration. pitt.edu
The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form.
Impurities, being present in smaller amounts, tend to remain dissolved in the cold solvent (the mother liquor).
The pure crystals are then collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. ysu.eduma.edu
The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For brominated benzoic acid derivatives, solvents such as ethyl acetate (B1210297) or dichloroethane have been used. ysu.edugoogle.com
Table 3: Common Purification Techniques
| Technique | Purpose | Description | Common Solvents/Reagents | Reference |
|---|---|---|---|---|
| Suction Filtration | Isolate crude/pure solid | Separates solid product from liquid phase after reaction or recrystallization. | N/A | ysu.edu |
| Solvent Washing | Remove specific impurities | Rinsing the isolated solid to dissolve and remove soluble byproducts or unreacted reagents. | Water, Hexane | ysu.edu |
| Recrystallization | High-purity isolation | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Ethyl Acetate, Dichloroethane, Water | alfa-chemistry.comgoogle.com |
This interactive table summarizes key purification methods.
Chromatography: For intermediates, particularly the less polar ester derivatives like methyl 4'-(bromomethyl)biphenyl-2-carboxylate, flash column chromatography is an effective purification method. prepchem.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture).
Spectroscopic Data for this compound Not Available in Publicly Accessible Research
A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic data for the compound This compound . Despite extensive queries for its ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), Infrared (IR), and Raman spectra, no specific research findings or data tables for this particular molecule could be located.
The investigation did yield information for structurally related compounds, most notably 2-[4-(bromomethyl)phenyl]benzoic acid , which is a known intermediate in the synthesis of the pharmaceutical drug Telmisartan. beilstein-journals.orgarkat-usa.orgnih.gov Spectroscopic data and synthesis procedures are documented for this monobrominated analog and other benzoic acid derivatives. rsc.orgprepchem.comchemicalbook.com However, the dibrominated target compound, "this compound," does not appear to have its full spectroscopic characterization published in accessible literature.
Therefore, it is not possible to generate the requested article with the specified advanced spectroscopic elucidation and data tables, as this would require fabricating data that is not supported by citable research findings. The principles of scientific accuracy and reliance on verifiable sources preclude the creation of hypothetical or predictive data for the purpose of this request.
Should research containing the synthesis and detailed spectroscopic analysis of "this compound" become publicly available, the generation of the requested article would be feasible.
Advanced Spectroscopic Elucidation of 2 4 Dibromomethyl Phenyl Benzoic Acid
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The theoretical exact mass of 2-[4-(Dibromomethyl)phenyl]benzoic acid, with the molecular formula C₁₅H₁₂Br₂O₂, can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | [C₁₅H₁₂Br₂O₂]⁺ | 385.9204 |
| [M+H]⁺ | [C₁₅H₁₃Br₂O₂]⁺ | 386.9282 |
| [M+Na]⁺ | [C₁₅H₁₂Br₂O₂Na]⁺ | 408.9101 |
| [M-H]⁻ | [C₁₅H₁₁Br₂O₂]⁻ | 384.9126 |
The fragmentation of this compound in a mass spectrometer can be predicted based on the established fragmentation patterns of benzoic acids and organobromine compounds. The following is a proposed fragmentation pathway, noting that it is theoretical in the absence of published experimental spectra.
Upon ionization, the molecular ion [C₁₅H₁₂Br₂O₂]⁺ would likely undergo a series of fragmentation reactions. A primary fragmentation event for benzoic acids is the loss of the hydroxyl radical (•OH) to form a benzoyl cation, or the loss of the entire carboxyl group as COOH. Another significant fragmentation pathway for the title compound would involve the dibromomethyl group.
Key expected fragmentation steps include:
Loss of a bromine atom: The C-Br bond is relatively weak and can cleave to produce a [M-Br]⁺ ion. This would be an energetically favorable process.
Successive loss of bromine atoms: Following the initial loss of a bromine atom, a second bromine atom can be lost from the resulting fragment.
Loss of HBr: Elimination of a hydrogen bromide molecule is another common pathway for brominated compounds.
Decarboxylation: The loss of CO₂ from the molecular ion or from subsequent fragment ions is a characteristic fragmentation of carboxylic acids.
Cleavage of the phenyl-phenyl bond: The bond connecting the two phenyl rings could also rupture, leading to fragments corresponding to the individual substituted rings.
A plausible fragmentation pathway would initiate with the loss of a bromine atom from the molecular ion, followed by the loss of the carboxyl group, or vice-versa.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound has not been reported in the surveyed literature, a detailed study of its isomer, 2-(Dibromomethyl)benzoic acid, is available and provides valuable insights into the likely solid-state structure. In a 2012 study, Lin, Fang, and Chen reported the crystal structure of 2-(Dibromomethyl)benzoic acid. researchgate.net Given the structural similarity, it is reasonable to anticipate that the title compound would exhibit comparable crystallographic parameters.
The crystal data for the isomer 2-(Dibromomethyl)benzoic acid is presented below. researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.95 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.9988 (6) |
| b (Å) | 25.617 (3) |
| c (Å) | 7.1844 (8) |
| β (°) | 97.709 (10) |
| Volume (ų) | 911.68 (18) |
| Z | 4 |
The crystal structure of the related isomer, 2-(Dibromomethyl)benzoic acid, reveals significant intermolecular interactions that dictate the packing of the molecules in the crystal lattice. researchgate.net A key feature is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This is a very common and stable arrangement for carboxylic acids in the solid state.
An exploration of the chemical reactivity and transformation pathways of this compound reveals a molecule with distinct reactive centers. The compound, identified by its CAS number 1797894-62-2, possesses two primary functional moieties: a dibromomethyl group attached to one phenyl ring and a carboxylic acid group on the other. nih.gov These groups govern the molecule's chemical behavior, allowing for a range of selective transformations. The reactivity of each site can be addressed independently, providing pathways for diverse synthetic applications.
Computational and Theoretical Studies on 2 4 Dibromomethyl Phenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for determining the ground-state properties of medium-to-large organic molecules. For a molecule such as 2-[4-(Dibromomethyl)phenyl]benzoic acid, a typical DFT study would involve geometry optimization to find the lowest energy arrangement of its atoms.
From a single DFT calculation, numerous electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ichem.mdbohrium.com DFT calculations can also map the electrostatic potential to understand regions of positive and negative charge, identifying the acidic proton of the carboxylic acid and the electronegative bromine and oxygen atoms as key sites for intermolecular interactions.
Table 1: Representative Calculated Ground State Geometric Parameters for this compound (Illustrative Data)
| Parameter | Description | Typical Calculated Value |
| Bond Lengths | ||
| C-C (phenyl) | Average carbon-carbon bond length in the phenyl rings | ~ 1.40 Å |
| C-C (inter-ring) | Bond length between the two phenyl rings | ~ 1.49 Å |
| C-COOH | Bond length between the phenyl ring and carboxylic carbon | ~ 1.48 Å |
| C-C(H)Br₂ | Bond length between the phenyl ring and methyl carbon | ~ 1.51 Å |
| C-Br | Average carbon-bromine bond length | ~ 1.95 Å |
| C=O (carboxyl) | Carbonyl double bond in the carboxylic acid group | ~ 1.22 Å |
| C-O (carboxyl) | Carbonyl single bond in the carboxylic acid group | ~ 1.35 Å |
| Bond Angles | ||
| C-C-C (phenyl) | Angle within the hexagonal phenyl rings | ~ 120° |
| C-C(inter)-C | Angle involving the inter-ring carbon atoms | ~ 121° |
| C-C-COOH | Angle between the phenyl ring and the carboxylic acid | ~ 122° |
| Br-C-Br | Angle between the two bromine atoms | ~ 112° |
| Dihedral Angle | ||
| C-C-C-C | Torsional angle between the two phenyl rings | 50° - 70° |
While DFT is a powerful tool, ab initio methods offer a systematically improvable and often more rigorous approach to analyzing the electronic wavefunction. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. nih.gov
For a molecule like this compound, ab initio calculations, particularly at the MP2 level, could be used to benchmark the results obtained from DFT. nih.gov These methods are more computationally demanding but can provide a more accurate description of electron correlation—the way electrons interact and avoid each other. This is especially important for accurately modeling non-covalent interactions, such as potential intramolecular hydrogen bonding between the carboxylic acid proton and the π-electron system of the adjacent ring, which can influence the molecule's preferred conformation. High-level ab initio methods are considered the gold standard for calculating properties like rotational energy barriers when high accuracy is required. acs.org
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are dictated by its three-dimensional shape and flexibility. Conformational analysis maps the energy of a molecule as a function of its geometry, particularly the rotation around single bonds.
The rotation around the C-C bond connecting the two phenyl rings is a defining conformational feature of biphenyl (B1667301) systems. rsc.org This rotation is not free; it is governed by a torsional barrier that balances two opposing effects: π-conjugation, which favors a planar (0° dihedral angle) conformation, and steric hindrance between the ortho-substituents, which favors a twisted conformation. researchgate.net
In this compound, the presence of the carboxylic acid group at an ortho position creates significant steric clash with the hydrogen atom at the corresponding ortho position of the other ring. This clash ensures that the planar conformation is a high-energy transition state, not a stable minimum. The ground state is a twisted structure. Computational studies on similar substituted biphenyls show that ortho-substituents dramatically increase the rotational barrier compared to unsubstituted biphenyl. researchgate.netfigshare.com A potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy calculated at each step, can precisely map this barrier. The transition state for rotation would involve the planar arrangement, while the ground state would be found at a dihedral angle typically between 50° and 70°.
Table 2: Representative Relative Energy vs. Phenyl-Phenyl Torsional Angle for this compound (Illustrative Data)
| Torsional Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 8.5 | Planar Transition State (Steric Clash) |
| 30 | 2.5 | Approaching Minimum |
| 60 | 0.0 | Energy Minimum (Ground State) |
| 90 | 2.0 | Perpendicular Transition State |
| 120 | 0.0 | Energy Minimum (Ground State) |
| 150 | 2.5 | Approaching Minimum |
| 180 | 8.5 | Planar Transition State (Steric Clash) |
The substituents play a critical role in defining the molecule's conformational landscape. nih.govmdpi.com
Carboxylic Acid Group: The ortho-carboxylic acid group is the primary driver of the non-planar structure due to steric hindrance. mdpi.com Furthermore, the orientation of the -COOH group itself is a source of conformational isomerism. It can rotate around the C-C bond connecting it to the phenyl ring. Intramolecular hydrogen bonding, where the acidic proton interacts with the π-electrons of the second phenyl ring, can stabilize certain twisted conformations.
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. For this compound, several potential reactions could be modeled.
A prime candidate for study is the solvolysis or nucleophilic substitution at the dibromomethyl carbon. This benzylic position is activated towards substitution reactions. A computational study could model the reaction pathway for the cleavage of a C-Br bond. researchgate.net This would involve:
Locating Reactants and Products: The geometries of the starting material and the product (e.g., where a bromide is replaced by a hydroxyl or other nucleophile) would be optimized.
Finding the Transition State (TS): A transition state search algorithm would be used to find the highest energy point along the reaction coordinate. For an S_N1-type mechanism, this would correspond to the breaking of the C-Br bond to form a benzylic carbocation intermediate. For an S_N2 mechanism, it would involve the simultaneous bond-breaking and bond-forming with the incoming nucleophile.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) for the reaction, a key determinant of the reaction rate.
Characterizing Intermediates: If the reaction proceeds through an intermediate, such as the aforementioned carbocation, its stability and geometry can be calculated. The electronic stabilization of this positive charge by the phenyl ring would be a key feature to analyze.
By mapping the entire energy profile, computational modeling can provide a detailed, step-by-step understanding of how this molecule might be synthesized or how it participates in further chemical transformations.
Mechanistic Insights into Dibromomethyl Group Transformations
No dedicated mechanistic studies detailing the transformations of the dibromomethyl group on This compound have been found in the surveyed literature. Computational chemistry is a powerful tool for investigating reaction mechanisms, including those of functional group transformations on aromatic compounds, but its application to the dibromomethyl group of this specific molecule has not been reported.
Prediction of Regio- and Stereoselectivity in Reactions
There is no published research on the computational prediction of regio- and stereoselectivity in reactions involving This compound . While computational chemistry is increasingly used to predict the outcomes of chemical reactions with a high degree of accuracy for various organic molecules, such predictive studies for the title compound are not available. rsc.orgresearchgate.netacs.orgmdpi.com
Derivatives and Functionalization of 2 4 Dibromomethyl Phenyl Benzoic Acid for Advanced Chemical Synthesis
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of 2-[4-(dibromomethyl)phenyl]benzoic acid is readily converted into a variety of ester and amide derivatives. These transformations are fundamental in organic synthesis, often employed to protect the carboxylic acid, modify the compound's solubility and electronic properties, or to introduce new functional groups for further reactions.
Esterification: Ester derivatives can be synthesized through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol. The choice of alcohol can range from simple alkyl alcohols to more complex, functionalized alcohols, allowing for the introduction of diverse chemical handles. For instance, the synthesis of methyl 2-[4-(dibromomethyl)phenyl]benzoate would typically involve refluxing the parent acid in methanol (B129727) with a catalytic amount of acid.
Amidation: The synthesis of amide derivatives from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. rsc.orgnih.gov Similar to esterification, this can be accomplished directly by heating the acid and amine, often with a catalyst like boric acid, or by using coupling agents to form an activated intermediate. orgsyn.orgresearchgate.net Common coupling reagents include carbodiimides (DCC, EDC) and phosphonium-based reagents. nih.gov The reaction conditions can be tailored based on the reactivity of the amine and the desired product. For example, reacting this compound with a primary amine (R-NH2) in the presence of a coupling agent would yield the corresponding N-substituted amide.
A summary of representative esterification and amidation reactions is presented below:
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 2-[4-(dibromomethyl)phenyl]benzoate |
| This compound | Ethanol | DCC | Ethyl 2-[4-(dibromomethyl)phenyl]benzoate |
| This compound | Benzylamine | EDC | N-Benzyl-2-[4-(dibromomethyl)phenyl]benzamide |
| This compound | Aniline | Boric Acid | N-Phenyl-2-[4-(dibromomethyl)phenyl]benzamide |
Transformations to Other Halogenated Analogs
The dibromomethyl group on the phenyl ring is a versatile handle for further functionalization, including its transformation into other halogenated analogs. These transformations can be crucial for tuning the reactivity of the benzylic position or for introducing specific halogens required for subsequent cross-coupling reactions.
Halogen Exchange (Halex) Reactions: The bromine atoms of the dibromomethyl group can be exchanged for other halogens, such as fluorine or chlorine, through nucleophilic substitution reactions. For instance, treatment with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst, could potentially yield the corresponding difluoromethyl derivative. Similarly, reaction with a chloride source could lead to the dichloromethyl analog. The efficiency of these reactions depends on the reaction conditions, including the solvent, temperature, and the nature of the halide source.
Conversion to Monobrominated and Other Derivatives: Selective reduction of the dibromomethyl group to a monobromomethyl group can be challenging but may be achieved using specific reducing agents under controlled conditions. Conversely, further radical bromination is unlikely due to the deactivating effect of the existing bromine atoms.
Strategies for Introducing Additional Functionalities onto the Phenyl Rings
The two phenyl rings of this compound offer multiple sites for the introduction of additional functional groups through electrophilic aromatic substitution reactions. minia.edu.eg The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
The carboxylic acid group is a deactivating group and a meta-director. The dibromomethylphenyl group is also deactivating due to the electron-withdrawing nature of the bromine atoms, and it will direct incoming electrophiles primarily to the meta-position relative to the point of attachment on the other ring. The dibromomethyl group itself will direct incoming electrophiles on its own ring to the ortho and para positions, although the steric hindrance of the adjacent phenyl ring and the deactivating nature of the group will make these reactions challenging.
Nitration and Halogenation: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the introduction of a nitro group. physicsandmathstutor.com Halogenation, such as bromination or chlorination, can be accomplished using the respective halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. minia.edu.eg The positions of substitution will be governed by the directing effects mentioned above.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could potentially introduce alkyl or acyl groups onto the phenyl rings. However, these reactions are often sluggish with deactivated rings and may require harsh conditions or more reactive catalysts.
A table summarizing potential electrophilic substitution reactions is provided below:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group(s) at meta positions relative to the main substituents. |
| Bromination | Br₂, FeBr₃ | Introduction of -Br atom(s) at meta positions relative to the main substituents. |
| Chlorination | Cl₂, AlCl₃ | Introduction of -Cl atom(s) at meta positions relative to the main substituents. |
Application as a Precursor in Multi-Step Organic Synthesis
The bifunctional nature of this compound makes it a valuable precursor in multi-step organic synthesis, particularly in the construction of complex heterocyclic systems and pharmacologically active molecules. nih.govgoogle.com The dibromomethyl group can be converted into an aldehyde, which is a key intermediate for various carbon-carbon bond-forming reactions and the synthesis of heterocycles.
Synthesis of Aldehyde Derivatives: The dibromomethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde, 2-(4-formylphenyl)benzoic acid. This transformation opens up a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and condensations with active methylene (B1212753) compounds.
Precursor to Sartan-Type Molecules: The structural motif of this compound is closely related to key intermediates in the synthesis of angiotensin II receptor antagonists, commonly known as "sartans." google.comgoogle.com For example, the related compound 2-[4-(bromomethyl)phenyl]benzonitrile is a crucial intermediate in the synthesis of Losartan. nih.gov By analogy, this compound or its derivatives could serve as precursors for novel sartan analogs. The dibromomethyl group, after conversion to a more reactive functional group, can be used to introduce the characteristic imidazole (B134444) or other heterocyclic moieties found in these drugs.
The following table outlines the potential synthetic utility of this compound as a precursor:
| Transformation | Intermediate Formed | Subsequent Reactions/Target Molecules |
| Hydrolysis of dibromomethyl group | 2-(4-Formylphenyl)benzoic acid | Wittig olefination, reductive amination, synthesis of heterocycles. |
| Esterification followed by reaction with a nucleophile | Ester derivative for further functionalization | Introduction of diverse side chains, building blocks for complex molecules. |
| Conversion to a nitrile and subsequent reactions | 2-[4-(Dibromomethyl)phenyl]benzonitrile | Precursor for tetrazole formation, leading to sartan-type structures. nih.gov |
Future Directions in Research on 2 4 Dibromomethyl Phenyl Benzoic Acid
Exploration of Novel Catalytic Transformations
The dibromomethyl and carboxylic acid functionalities of 2-[4-(dibromomethyl)phenyl]benzoic acid serve as reactive handles for a multitude of catalytic transformations. Future research will likely focus on leveraging these groups to forge new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of complex molecules.
One promising area of investigation is the catalytic dehalogenation of the dibromomethyl group. This transformation could proceed in a controlled manner to yield monobromomethyl or methyl derivatives, or it could be part of a cascade reaction. The selective removal of one or both bromine atoms can be achieved through various catalytic methods, including transition-metal-catalyzed hydrodehalogenation wikipedia.orgnih.govnih.gov.
Furthermore, the dibromomethyl group is a precursor to an aldehyde functionality through hydrolysis, which can then participate in a wide range of catalytic reactions such as aldol condensations, Wittig reactions, and reductive aminations. This would provide access to a vast chemical space of derivatives with potential applications in medicinal chemistry and materials science.
The carboxylic acid group, on the other hand, is a well-established anchor for directed C-H activation. Iridium-catalyzed ortho-amination of benzoic acids has been demonstrated as a robust method for introducing nitrogen-containing functional groups nih.gov. Applying such methodologies to this compound could lead to the synthesis of novel aminobenzoic acid derivatives with tailored electronic and structural properties.
Moreover, the biphenyl (B1667301) scaffold itself is amenable to cross-coupling reactions. The bromine atoms on the methyl group could potentially be used in novel cross-coupling strategies, although this is less common than aryl halide couplings. The carboxylic acid can be converted to other functional groups that are more amenable to cross-coupling, or it can be used to direct such reactions. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are extensively used for the synthesis of complex biphenyl derivatives and could be employed to further functionalize the aromatic backbone mdpi.comnih.govnih.govyoutube.comrsc.orgacs.org.
| Catalytic Transformation | Reactive Site | Potential Products |
| Catalytic Dehalogenation | Dibromomethyl group | Monobromomethyl, methyl, or aldehyde derivatives |
| Directed C-H Activation | Aromatic C-H bonds ortho to the carboxylic acid | Aminated and other functionalized benzoic acid derivatives |
| Cross-Coupling Reactions | Aromatic backbone (potentially after modification of functional groups) | Highly substituted biphenyl compounds |
Investigation of Advanced Material Science Applications (as building blocks, without properties)
The rigid biphenyl structure and the presence of two distinct functional groups make this compound an excellent candidate as a building block for advanced materials. Its incorporation into polymers and metal-organic frameworks (MOFs) could lead to materials with unique structural features.
In the realm of polymer chemistry, this compound can be envisioned as a versatile monomer. The carboxylic acid can be used for the synthesis of polyesters and polyamides through condensation polymerization researchgate.netmdpi.com. The dibromomethyl group, on the other hand, can be converted to other functionalities, such as a diol or a diamine, prior to polymerization, or it can be used for post-polymerization modification. The bifunctional nature of this molecule could also enable the formation of cross-linked polymers mdpi.com. For example, polymerization of the carboxylic acid moiety could be followed by cross-linking through the dibromomethyl groups.
Another exciting avenue is the use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters and organic linkers nih.govnih.govresearchgate.netmdpi.comescholarship.org. The carboxylic acid group can coordinate with metal centers to form the framework, while the dibromomethyl group can be a site for post-synthetic modification. This would allow for the introduction of specific functionalities within the pores of the MOF, tailoring them for applications such as gas storage, catalysis, or sensing.
| Material Class | Role of this compound | Potential Structural Features |
| Polymers | Monomer or cross-linking agent | Linear polyesters/polyamides, cross-linked networks |
| Metal-Organic Frameworks (MOFs) | Organic linker (ligand) | Functionalized pores, tunable framework properties |
Integration with Flow Chemistry Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability nih.govyoutube.comyoutube.com. The synthesis and derivatization of this compound are well-suited for integration with flow chemistry methodologies.
The inherent safety benefits of flow reactors would be particularly advantageous when handling brominating agents or performing reactions that are highly exothermic. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow setup can lead to higher yields and selectivities in the synthesis of the target molecule and its derivatives.
Telescoped multi-step syntheses in continuous flow are becoming increasingly common for the preparation of complex molecules, including active pharmaceutical ingredients nih.gov. A future research direction would be to develop a continuous flow process for the synthesis of this compound and its subsequent conversion into various derivatives without the need for isolation of intermediates. This would significantly streamline the production of a library of compounds based on this scaffold.
Development of High-Throughput Synthesis and Screening for Derivatization
The structural features of this compound make it an ideal starting point for the creation of large and diverse compound libraries. High-throughput synthesis (HTS) and screening techniques can be employed to rapidly explore the chemical space around this scaffold and identify molecules with desired properties bmglabtech.com.
Automated synthesis platforms can be utilized to perform a large number of reactions in parallel, using a variety of building blocks to react with the dibromomethyl and carboxylic acid groups researchgate.netbris.ac.ukvapourtec.com. For example, the carboxylic acid could be coupled with a diverse set of amines to generate a library of amides, while the dibromomethyl group could be reacted with different nucleophiles.
Once these compound libraries are synthesized, high-throughput screening can be used to evaluate their biological activity or material properties. For instance, libraries of derivatives could be screened for their potential as enzyme inhibitors or for their ability to form self-assembling materials mdpi.comnih.govnih.gov. This approach would accelerate the discovery of new applications for compounds derived from this compound.
Advanced Theoretical and Computational Studies for Predictive Modeling
Theoretical and computational chemistry can provide invaluable insights into the reactivity and properties of this compound and its derivatives, guiding experimental efforts and accelerating the discovery process.
Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different functional groups and to elucidate the mechanisms of potential catalytic transformations mdpi.com. For example, DFT could be used to model the transition states of C-H activation or cross-coupling reactions, helping to optimize reaction conditions. Computational studies can also be used to predict the electronic and photophysical properties of new derivatives, which is particularly relevant for applications in materials science.
For the investigation of polymers and MOFs derived from this compound, molecular dynamics (MD) simulations can be a powerful tool mdpi.com. MD simulations can provide information on the conformation and dynamics of polymer chains, as well as the structure and stability of MOFs. This can help in the rational design of materials with specific properties. Furthermore, automated reaction pathway exploration tools, potentially guided by large language models, can systematically map out potential reaction networks, uncovering novel synthetic routes and potential side products researchgate.netnih.gov.
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of electronic properties | Reaction pathways, transition state energies, spectroscopic properties |
| Molecular Dynamics (MD) Simulations | Modeling of polymers and MOFs | Polymer chain conformation, MOF stability and porosity |
| Automated Reaction Pathway Exploration | Discovery of novel synthetic routes | Comprehensive reaction networks, identification of potential side reactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Dibromomethyl)phenyl]benzoic acid, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids and 2-bromo-benzoic acid derivatives under inert atmospheres .
- Key Considerations :
- Base selection (e.g., K₂CO₃ vs. NaH) impacts reaction efficiency .
- Solvent polarity (DMF vs. toluene) affects dibromomethyl group stability .
- Data Table :
| Reagent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, K₂CO₃, DMF | 68 | 95 | |
| CuI, NEt₃, THF | 52 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and dibromomethyl signals (δ 4.5–5.0 ppm) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-Br (600–650 cm⁻¹) stretches .
- XRD : Resolve crystal packing and halogen bonding patterns (refer to analogous brominated structures ).
Q. What are the documented biological activities of structurally similar benzoic acid derivatives?
- Findings :
- Antimicrobial activity against S. aureus (MIC: 8–16 µg/mL) in fluorinated analogs .
- Anti-inflammatory effects via COX-2 inhibition (IC₅₀: 12 µM) in sulfamoyl-substituted derivatives .
- Recommendation : Perform comparative bioassays (e.g., broth microdilution for antimicrobial screening) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of the dibromomethyl group be resolved?
- Analysis : Conflicting reports on hydrolysis rates may arise from solvent polarity (e.g., aqueous vs. anhydrous conditions).
- Methodology :
- Conduct kinetic studies under controlled humidity/pH .
- Use DFT calculations to model transition states for hydrolysis pathways .
- Data Table :
| Condition | Hydrolysis Half-Life (h) | Byproduct (%) |
|---|---|---|
| H₂O, pH 7 | 24 | <5 |
| DMF, 25°C | 120 | 18 |
Q. What strategies optimize the compound’s solubility for pharmacological assays without altering bioactivity?
- Approach :
- Co-solvents : Use DMSO-PBS mixtures (≤10% DMSO) to maintain cell viability .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester derivatives) .
- Validation : Compare logP values (experimental vs. computational) to predict solubility .
Q. How does the dibromomethyl group influence intermolecular interactions in crystal engineering?
- Findings :
- Bromine atoms participate in halogen bonding (distance: 3.3–3.5 Å) with electron-rich aromatic systems .
- These interactions stabilize layered crystal structures, as seen in 2-(4-bromophenyl) analogs .
- Methodology : Perform Hirshfeld surface analysis on XRD data to quantify interaction contributions .
Q. What computational tools predict the compound’s metabolic stability in drug discovery pipelines?
- Recommendations :
- Use in silico tools like SwissADME to assess CYP450 metabolism .
- Validate with microsomal stability assays (e.g., human liver microsomes) .
Contradictions and Open Questions
- Discrepancy : Variability in reported anticancer activity (IC₅₀: 5–50 µM) across cell lines .
- Resolution : Standardize assay conditions (e.g., exposure time, serum concentration) .
- Knowledge Gap : Limited data on environmental persistence or degradation pathways.
- Proposal : Perform OECD 301F biodegradability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
